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Compound of Interest

Compound Name: E7090

Cat. No.: B607249

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of E7090
(Tasurgratinib), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRS),
to its target, FGFR1. Understanding the kinetic parameters of this interaction is crucial for
elucidating its mechanism of action and optimizing its therapeutic potential in the context of
FGFR-driven malignancies.

Core Binding Kinetics Data

The interaction between E7090 and the FGFR1 tyrosine kinase has been characterized with
unique kinetic properties, distinguishing it from other classes of FGFR inhibitors.[1] The
following table summarizes the key quantitative data describing the binding kinetics of E7090
succinate to FGFR1.[1]

Parameter Value Unit
Association Rate (kon) 3.4 x105 M-1s-1
Dissociation Rate (koff) 8.6 x 10-4 s-1
Dissociation Constant (Kd) 2.5 nmol/L
Residence Time 19 minutes

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b607249?utm_src=pdf-interest
https://www.benchchem.com/product/b607249?utm_src=pdf-body
https://www.benchchem.com/product/b607249?utm_src=pdf-body
https://aacrjournals.org/mct/article/15/11/2630/137932/E7090-a-Novel-Selective-Inhibitor-of-Fibroblast
https://www.benchchem.com/product/b607249?utm_src=pdf-body
https://aacrjournals.org/mct/article/15/11/2630/137932/E7090-a-Novel-Selective-Inhibitor-of-Fibroblast
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Data obtained from kinetic interaction analysis using a reporter displacement assay.[1]

E7090's kinetic profile is notable for its relatively rapid association with FGFR1 and a slower
dissociation rate, resulting in a prolonged residence time of 19 minutes.[1][2] This is
intermediate between the fast-on, fast-off kinetics of Type | inhibitors like AZD4547 (residence
time of 7 minutes) and the slow-on, slow-off kinetics of Type Il inhibitors such as ponatinib
(residence time of 57 minutes).[1] This distinct kinetic signature classifies E7090 as a Type V
inhibitor.[1][3][4]

Experimental Protocol: Kinetic Interaction Analysis

The binding kinetics of E7090 to FGFR1 were determined using a Proteros reporter
displacement assay.[1] This method allows for the measurement of the association and
dissociation rates of a test compound by monitoring the displacement of a fluorescent reporter
probe from the kinase's active site.

Methodology

» Preparation: Recombinant FGFR1 kinase domain is pre-incubated with a fluorescent
reporter probe at a concentration equivalent to its binding affinity (Kd). The reaction is
prepared in a buffer solution (e.g., 20 mmol/L MOPS pH 7.0, 1 mmol/L DTT, and 0.01%
Tween20).[5]

o Compound Addition: Serially diluted concentrations of E7090 are added to the pre-incubated
mixture of FGFR1 and the reporter probe.[5]

» Displacement Monitoring: The displacement of the reporter probe by E7090 is monitored
over time (e.g., 60 minutes) by measuring the change in fluorescence.[5]

o Data Analysis:

o The association rate constant (kon) is calculated from the decay rate of the probe
displacement signal.[1][5]

o The dissociation constant (Kd) is calculated from the IC50 values obtained from the
percentage of probe displacement at the final time point, using the Cheng-Prusoff
equation.[5]
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o The dissociation rate constant (koff) is determined as the product of the Kd and the
association rate constant (koff = Kd x kon).[1][5]

o Residence time is calculated as the reciprocal of the dissociation rate constant (1/koff).

Visualizing the Molecular Interactions and Pathways

To better illustrate the experimental process and the biological context of E7090's action, the
following diagrams have been generated.
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Caption: Experimental workflow for determining E7090-FGFR1 binding kinetics.
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Caption: FGFR1 signaling pathway and inhibition by E7090.
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Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR1 dimerizes and
autophosphorylates, initiating downstream signaling cascades.[6][7][8] Key pathways activated
include the RAS/MAPK (via FRS2a, GRB2, SOS, RAS, RAF, MEK, ERK) and the PI3K/AKT
pathways.[1][7][8] These pathways ultimately regulate gene transcription, leading to cell
proliferation, survival, and migration.[1][8] E7090 exerts its therapeutic effect by binding to the
FGFR1 kinase domain, thereby inhibiting its phosphorylation and blocking the activation of
these downstream signaling molecules.[1][9] This leads to the suppression of tumor cell growth
and survival in cancers with aberrant FGFR signaling.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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